molecular formula C7H6N2O2 B1440526 5-(Furan-2-yl)-3-methyl-1,2,4-oxadiazole CAS No. 1283108-42-8

5-(Furan-2-yl)-3-methyl-1,2,4-oxadiazole

Cat. No. B1440526
M. Wt: 150.13 g/mol
InChI Key: KACGDCWCPJTRSY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Furans are five-membered aromatic heterocycles containing one oxygen atom . They are important building blocks in organic chemistry and are also found in various natural sources, mostly in plants, algae, and microorganisms .


Synthesis Analysis

Furan compounds can be synthesized using various methods. For instance, furan-2-aldehyde-d can be synthesized from furfural, furan, di(furan-2-yl)ethanedione, or 2-(furan-2-yl)-2-oxoacetic acid . Another method for the synthesis of chiral furans involves the direct reaction of methyl furoate with peracetylated ribofuranose in the presence of a Lewis acid .


Molecular Structure Analysis

Furan is a heterocyclic organic compound, consisting of a five-membered aromatic ring with four carbon atoms and one oxygen atom . Spectroscopic techniques such as FT-IR, FT-Raman, UV–vis, and NMR have been extensively used for structural elucidation of compounds along with the study of geometrical and vibrational properties .


Chemical Reactions Analysis

Furfural, an important starting material for a large number of reactions, plays an indispensable role in many synthetic pathways, e.g., for the synthesis of pharmaceuticals, dyes, or polymeric materials .

Scientific Research Applications

Synthesis and Chemical Properties

  • Thiol-Thione Tautomerism : The synthesis of derivatives like 5-Furan-2yl[1,3,4]oxadiazole-2-thiol and their tautomerism highlights the chemical versatility of furan-oxadiazole compounds. These compounds were synthesized from furan-2-carboxylic acid hydrazide, leading to Mannich bases and methyl derivatives, showcasing the structural adaptability and reactivity of such molecules in organic chemistry (M. Koparır, A. Çetin, & A. Cansiz, 2005).

Biological Activity and Therapeutic Potential

  • Antimicrobial Activities : Research into azole derivatives, including 1,3,4-oxadiazole and 1,2,4-triazole derivatives starting from furan-2-carbohydrazide, has shown some compounds to exhibit significant antimicrobial activities. This suggests that derivatives of 5-(Furan-2-yl)-3-methyl-1,2,4-oxadiazole could be valuable for developing new antimicrobial agents (Serap Başoğlu et al., 2013).

Applications in Material Science

  • Insensitive Energetic Materials : Derivatives of 5-(Furan-2-yl)-1,2,4-oxadiazole have been explored for their use as insensitive energetic materials. The synthesis of 3-amino-4-(5-methyl-1,2,4-oxadiazol-3-yl)furazan and its derivatives showcases the potential of oxadiazole rings in creating compounds with moderate thermal stabilities and insensitivity towards impact and friction, which are desirable properties for energetic materials (Qiong Yu et al., 2017).

properties

IUPAC Name

5-(furan-2-yl)-3-methyl-1,2,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2O2/c1-5-8-7(11-9-5)6-3-2-4-10-6/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KACGDCWCPJTRSY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)C2=CC=CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Furan-2-yl)-3-methyl-1,2,4-oxadiazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-(Furan-2-yl)-3-methyl-1,2,4-oxadiazole
Reactant of Route 2
5-(Furan-2-yl)-3-methyl-1,2,4-oxadiazole
Reactant of Route 3
5-(Furan-2-yl)-3-methyl-1,2,4-oxadiazole
Reactant of Route 4
5-(Furan-2-yl)-3-methyl-1,2,4-oxadiazole
Reactant of Route 5
5-(Furan-2-yl)-3-methyl-1,2,4-oxadiazole
Reactant of Route 6
5-(Furan-2-yl)-3-methyl-1,2,4-oxadiazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.